Regioselective 5,7-Dibromination Synthesis
Electro‑bromination of benzofuran under controlled conditions yields 5,7‑dibromobenzofuran as the sole product after passage of 4 F/mol of electricity, whereas alternative solvent systems afford only mono‑bromo or 2,3‑dibromo‑2,3‑dihydrobenzofuran products [1]. This demonstrates that the 5,7‑dibromo pattern can be accessed with complete regioselectivity, a feature that simplifies the synthesis of 5,7‑dibromo‑3‑methylbenzofuran starting from 3‑methylbenzofuran.
| Evidence Dimension | Product selectivity in benzofuran bromination |
|---|---|
| Target Compound Data | 5,7-dibromobenzofuran obtained as a sole product (electrolysis in AcOH/H2O with NH4Br) |
| Comparator Or Baseline | 5-bromobenzofuran (mono‑bromination) or 2,3‑dibromo‑2,3‑dihydrobenzofuran (alternative conditions) |
| Quantified Difference | Exclusive vs. non‑exclusive formation; 100% regioselectivity for 5,7‑dibromo pattern under optimized conditions |
| Conditions | Electrochemical bromination; AcOH/H2O (100/1) containing NH4Br, 4 F/mol electricity |
Why This Matters
Synthetic accessibility with high regioselectivity reduces purification burden and cost, making 5,7‑dibromo‑3‑methylbenzofuran a more reliable building block for library synthesis compared to isomers that require chromatographic separation.
- [1] Tanaka, H.; Kawakami, Y.; Kuroboshi, M.; Torii, S. Substitution vs. Addition. Regioselective Electro-bromination of Benzofuran. Heterocycles 2001, 54(2), 825. DOI: 10.3987/com-00-s(i)78. View Source
